![molecular formula C21H21BrN2O5 B5494238 2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate](/img/structure/B5494238.png)
2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate
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Overview
Description
2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields.
Mechanism of Action
The mechanism of action of 2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate involves the inhibition of various enzymes and proteins involved in cancer cell growth and inflammation. Studies have shown that this compound inhibits the activity of NF-kB, a transcription factor that plays a crucial role in cancer cell growth and inflammation. Additionally, this compound has been shown to inhibit the activity of COX-2, an enzyme that is upregulated in inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells. In inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate in lab experiments is its potent anti-cancer and anti-inflammatory properties. Additionally, this compound has been shown to have low toxicity, making it a suitable candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which can be challenging to replicate in large quantities.
Future Directions
There are several future directions for research on 2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate. One of the significant areas of research is the development of novel drug formulations using this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of other diseases. Finally, there is a need for more research on the synthesis method of this compound to make it more accessible for further research.
Conclusion:
In conclusion, 2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate is a chemical compound that has significant potential in various fields. This compound has potent anti-cancer and anti-inflammatory properties and has been extensively researched for its potential use in cancer research and inflammatory diseases. Further research is needed to develop novel drug formulations using this compound and to elucidate its mechanism of action and potential use in other diseases.
Synthesis Methods
The synthesis of 2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate involves the reaction of 4-bromobenzaldehyde with 2-methoxybenzoyl chloride to form 4-bromo-2-methoxybenzophenone. The resulting compound is then reacted with ethyl acetoacetate to form 2-(4-bromo-2-methoxybenzoyl)-3-oxobutanenitrile. This compound is then reacted with ethylenediamine to form 2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate.
Scientific Research Applications
2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate has been extensively researched for its potential use in various fields. One of the significant applications of this compound is in cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
properties
IUPAC Name |
2-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]ethyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O5/c1-14(25)29-12-11-23-21(27)18(13-15-7-9-16(22)10-8-15)24-20(26)17-5-3-4-6-19(17)28-2/h3-10,13H,11-12H2,1-2H3,(H,23,27)(H,24,26)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXKOMZIHZGFOU-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCNC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCCNC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]ethyl acetate |
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